molecular formula C9H6Cl2N2O5 B8104601 3-Acetamido-4,6-dichloro-2-nitrobenzoic acid

3-Acetamido-4,6-dichloro-2-nitrobenzoic acid

Cat. No.: B8104601
M. Wt: 293.06 g/mol
InChI Key: DYDGMNSJMXWBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetamido-4,6-dichloro-2-nitrobenzoic acid is a multifaceted organic compound characterized by its unique structural features, including an acetamido group, two chlorine atoms, and a nitro group attached to a benzoic acid backbone. This compound is of significant interest in various scientific fields due to its diverse applications and reactivity.

Properties

IUPAC Name

3-acetamido-4,6-dichloro-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O5/c1-3(14)12-7-5(11)2-4(10)6(9(15)16)8(7)13(17)18/h2H,1H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDGMNSJMXWBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-4,6-dichloro-2-nitrobenzoic acid typically involves multiple steps, starting with the nitration of 3,5-dichlorobenzoic acid to introduce the nitro group at the 2-position. Subsequent acetylation of the amino group forms the final product. Reaction conditions include the use of strong nitrating agents like concentrated nitric acid and sulfuric acid, followed by acetylation using acetic anhydride or acetyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the efficient production of high-quality 3-Acetamido-4,6-dichloro-2-nitrobenzoic acid.

Chemical Reactions Analysis

Types of Reactions: 3-Acetamido-4,6-dichloro-2-nitrobenzoic acid undergoes various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized under specific conditions.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

  • Substitution: Nucleophilic substitution reactions using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of dinitro derivatives.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of various substituted benzoic acids.

Scientific Research Applications

3-Acetamido-4,6-dichloro-2-nitrobenzoic acid finds applications in several scientific fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Industry: Utilized in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-Acetamido-4,6-dichloro-2-nitrobenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, influencing its ability to bind to enzymes and receptors. The exact molecular targets and pathways vary depending on the specific application and context.

Comparison with Similar Compounds

  • 4-Acetamido-3-nitrobenzoic acid

  • 3-Acetamido-2,4,6-triiodobenzoic acid

  • 3-Acetamido-4-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.